molecular formula C13H12N4OS B11311220 Purine, 6-(p-methoxybenzylthio)- CAS No. 91803-44-0

Purine, 6-(p-methoxybenzylthio)-

Cat. No.: B11311220
CAS No.: 91803-44-0
M. Wt: 272.33 g/mol
InChI Key: HRSGHLQOMVWURP-UHFFFAOYSA-N
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Description

Purine, 6-(p-methoxybenzylthio)- is a synthetic purine derivative characterized by a p-methoxybenzylthio substituent at position 6 of the purine ring. This compound has garnered attention for its role as a subversive substrate of Toxoplasma gondii adenosine kinase (EC 2.7.1.20), an enzyme critical for purine salvage in the parasite . Its selective toxicity against T. gondii—attributed to preferential phosphorylation by the parasite’s adenosine kinase—makes it a promising candidate for antitoxoplasmic chemotherapy. The compound’s structure (C₁₃H₁₂N₄OS, molecular weight ~272.33 g/mol) includes a methoxy group at the para position of the benzylthio moiety, which enhances binding affinity to the target enzyme compared to unsubstituted analogues .

Properties

CAS No.

91803-44-0

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C13H12N4OS/c1-18-10-4-2-9(3-5-10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)

InChI Key

HRSGHLQOMVWURP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Purine, 6-(p-methoxybenzylthio)- typically involves the introduction of the p-methoxybenzylthio group to the purine ring. One common method is the reaction of 6-chloropurine with p-methoxybenzylthiol in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Purine, 6-(p-methoxybenzylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The p-methoxybenzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Purine, 6-(p-methoxybenzylthio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Purine, 6-(p-methoxybenzylthio)- involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound can modulate the levels of purine metabolites, potentially leading to therapeutic effects . Additionally, it may interact with other cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Structural Modifications and Binding Affinity

The activity of 6-substituted purines is highly dependent on the electronic and steric properties of the substituent. Key structural analogues include:

Compound Substituent Key Structural Feature IC₅₀ (μM) Molecular Weight (g/mol)
Purine, 6-(p-methoxybenzylthio)- p-methoxybenzylthio Electron-donating methoxy group 4.6 ~272.33
7-Deaza-6-(p-cyanobenzylthio)inosine p-cyanobenzylthio Electron-withdrawing cyano group 5.3 ~284.30
Carbocyclic 6-(p-methoxybenzylthio)inosine Carbocyclic core + p-methoxybenzylthio Ribose replaced with carbocyclic ring 12.1 ~310.34
6-Benzylthioinosine Benzylthio Unsubstituted benzyl group >10 ~258.30
6-(Methylthio)purine Methylthio Small aliphatic substituent N/A ~166.20

Key Observations :

  • Electron-donating groups (e.g., p-methoxy) improve binding affinity to T. gondii adenosine kinase by stabilizing aromatic interactions with residues like Trp-229 .
  • Electron-withdrawing groups (e.g., p-cyano) reduce affinity due to unfavorable electronic interactions .
  • Carbocyclic modifications (e.g., replacing ribose with a carbocyclic ring) lower efficacy, likely due to altered conformational flexibility .

Efficacy Against T. gondii

The antitoxoplasmic activity of 6-substituted purines correlates with their ability to act as subversive substrates for adenosine kinase:

  • Purine, 6-(p-methoxybenzylthio)- exhibits the highest potency (IC₅₀ = 4.6 μM), outperforming clinical drugs like pyrimethamine (IC₅₀ = 16.1 μM) and sulfadiazine (IC₅₀ = 27.3 μM) .
  • Carbocyclic analogues (e.g., carbocyclic 6-(p-methoxybenzylthio)inosine, IC₅₀ = 12.1 μM) are ~1.5-fold less potent than their non-carbocyclic counterparts, suggesting reduced metabolic activation .
  • Unsubstituted 6-benzylthioinosine (IC₅₀ >10 μM) demonstrates inferior activity, highlighting the necessity of para-substituents for optimal efficacy .

Selectivity and Toxicity

  • In contrast, 6-mercaptopurine (a related compound with a thiol group) exhibits significant host toxicity due to nonspecific incorporation into DNA .
  • Substituent-Dependent Safety: Nitro or cyano substituents (e.g., carbocyclic 6-(p-nitrobenzylthio)inosine, IC₅₀ = 43 μM) reduce both efficacy and safety margins, likely due to reactive metabolite formation .

Mechanistic Insights from Docking Studies

Docking simulations reveal that the p-methoxybenzylthio group optimally occupies a hydrophobic tunnel in T. gondii adenosine kinase, formed by Pro-225 and Pro-236. The methoxy group’s orientation facilitates π-π stacking with Trp-229, enhancing binding . In contrast, bulkier substituents (e.g., p-methoxycarbonyl) introduce steric clashes, reducing affinity .

Biological Activity

Purine, 6-(p-methoxybenzylthio)- is a derivative of purine, a fundamental structure in biochemistry that serves as the backbone for important biomolecules such as nucleotides and nucleic acids. This compound features a p-methoxybenzylthio group at the 6-position of the purine ring, which significantly influences its chemical properties and biological activities. The unique substituent enhances solubility and may alter interactions with biological targets, leading to diverse pharmacological effects.

The synthesis of Purine, 6-(p-methoxybenzylthio)- typically involves multi-step organic reactions. Common methods include:

  • Formation of the Purine Base : Starting with a suitable purine precursor.
  • Introduction of the p-Methoxybenzylthio Group : Achieved through nucleophilic substitution reactions.

The chemical behavior of this compound is characterized by various reactions typical of purine derivatives, including oxidation and substitution reactions.

Biological Activities

Purine derivatives are known for their diverse biological activities, particularly in cellular signaling and energy transfer. The biological activities of Purine, 6-(p-methoxybenzylthio)- can be categorized into several key areas:

1. Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of Purine derivatives against various cancer cell lines. For instance, analogs containing similar structural features have shown high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells .

Cell LineIC50 (µM)Remarks
4T1<10High sensitivity
COLO201<15Moderate sensitivity
HepG2<20Lower sensitivity

The mechanism of action for Purine, 6-(p-methoxybenzylthio)- likely involves inhibition of DNA biosynthesis and interference with cellular pathways. Studies have indicated that compounds with similar structures can act as inhibitors of cyclin-dependent kinases and induce apoptosis in cancer cells .

3. Antiviral Activity

Some purine derivatives have also demonstrated antiviral properties. For example, compounds similar to Purine, 6-(p-methoxybenzylthio)- have shown effectiveness against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This suggests potential applications in antiviral drug development.

Case Studies

Case Study 1: Cytotoxicity Assessment
A recent study synthesized a series of purine conjugates to evaluate their cytotoxic effects on various tumor cell lines. The results indicated that compounds with longer linkers between the purine base and other functional groups exhibited increased selectivity and potency against specific cancer types .

Case Study 2: Antiviral Efficacy
In another study, researchers evaluated the antiviral activity of purine derivatives against HSV-1. The findings revealed that certain structural modifications enhanced efficacy against resistant strains, indicating a promising direction for future antiviral therapies .

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